Cas no 455326-45-1 (3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide)

3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide is a specialized organic compound featuring a chloro-substituted phenyl ring and a cyano-propenamide functional group. Its molecular structure, incorporating both chloro and ethoxy substituents, suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in synthesis. The presence of electron-withdrawing groups enhances reactivity, making it suitable for further derivatization. The compound’s stability under standard conditions and well-defined purity profile ensure consistent performance in research and industrial processes. Its unique structural attributes may contribute to selective binding or catalytic properties, though specific applications depend on further experimental validation. Handling requires standard safety precautions for chlorinated and cyano-containing compounds.
3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide structure
455326-45-1 structure
Product Name:3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide
CAS No:455326-45-1
MF:C19H16Cl2N2O3
MW:391.2479429245
CID:5446940
PubChem ID:75409027
Update Time:2025-05-26

3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • 3-{3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide
    • (2Z)-3-{3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE
    • EN300-26585505
    • 455326-45-1
    • (Z)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide
    • CAA103230
    • Z56837295
    • 3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide
    • Inchi: 1S/C19H16Cl2N2O3/c1-2-25-17-9-12(7-14(10-22)19(23)24)8-16(21)18(17)26-11-13-5-3-4-6-15(13)20/h3-9H,2,11H2,1H3,(H2,23,24)
    • InChI Key: HGKLOEGLNKPQMT-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C(C#N)=CC1=CC(OCC)=C(OCC2=CC=CC=C2Cl)C(Cl)=C1

Computed Properties

  • Exact Mass: 390.0537978g/mol
  • Monoisotopic Mass: 390.0537978g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 85.3Ų

Experimental Properties

  • Density: 1.349±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 615.6±55.0 °C(Predicted)
  • pka: 12.90±0.50(Predicted)

3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26585505-0.05g
3-{3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide
455326-45-1 95.0%
0.05g
$246.0 2025-03-20

Additional information on 3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide

Comprehensive Analysis of 3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide (CAS No. 455326-45-1)

The compound 3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide, identified by its CAS No. 455326-45-1, is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a cyano group and a propenamide backbone, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries and trending topics in the field.

One of the most frequently searched questions regarding this compound is its synthetic pathway and mechanism of action. Researchers often seek insights into how the chlorophenyl and ethoxy substituents influence its reactivity and binding affinity. Recent studies suggest that the compound's electrophilic properties, attributed to the cyano group, play a pivotal role in its interactions with biological targets. This aligns with the growing interest in small-molecule inhibitors and their applications in drug discovery.

Another hot topic in the scientific community is the compound's potential as a building block for heterocyclic chemistry. Its propenamide moiety offers versatility in constructing complex frameworks, which is particularly relevant in the development of kinase inhibitors and antimicrobial agents. The chloro and methoxy groups further enhance its utility by enabling selective modifications, a feature highly valued in medicinal chemistry.

From an SEO perspective, users often search for solubility data, stability conditions, and spectroscopic characterization of CAS No. 455326-45-1. Analytical techniques such as NMR, HPLC, and mass spectrometry are commonly employed to validate its purity and structure. These details are critical for researchers aiming to reproduce results or scale up synthesis, reflecting the demand for reproducible methodologies in modern laboratories.

Environmental and sustainability considerations are also trending in discussions about this compound. With increasing emphasis on green chemistry, scientists are exploring eco-friendly synthesis routes for 3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide. Questions about its biodegradability and toxicity profile are frequently raised, highlighting the need for comprehensive risk assessments in chemical development.

In conclusion, 3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-2-propenamide represents a fascinating case study in the intersection of organic synthesis, drug design, and environmental science. Its multifaceted applications and the ongoing research into its properties ensure its continued relevance in both academic and industrial settings. By addressing common search queries and aligning with current trends, this article aims to provide a valuable resource for professionals and enthusiasts alike.

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